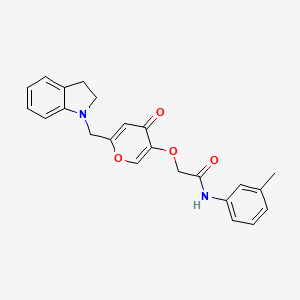
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains two pyrazole rings. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of two nitrogen atoms in the pyrazole ring makes it a potential candidate for various biological activities .
Aplicaciones Científicas De Investigación
Antitubercular Activity
The compound has been evaluated for its in vitro antitubercular activity:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives derived from pyridine and indole showed activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Anticancer Potential
In vitro studies assessed the anti-proliferative impact of the compound on human cancer cell lines:
- It was appraised against human cervix (HeLa), human lung (NCI-H460), and human prostate (PC-3) cancer cells .
Other Biological Activities
Indole derivatives, including our compound, have also been investigated for:
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives have a broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of these compounds with their targets often results in significant changes in the biological activities of the targets .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Result of Action
For example, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-9-8-12(17-18(9)4)6-7-15-14(20)13-10(2)16-19(5)11(13)3/h8H,6-7H2,1-5H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMRFDDNIJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)
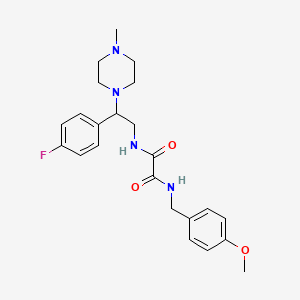
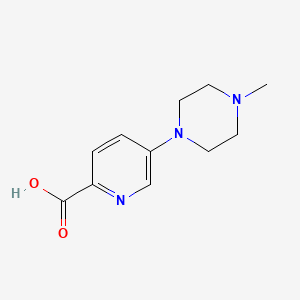
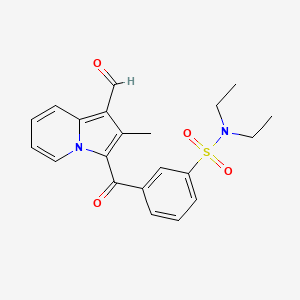

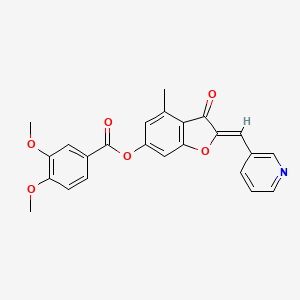
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B3015213.png)
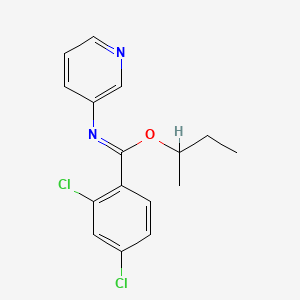
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3015216.png)
![1-[(Oxan-4-yl)methyl]piperidin-4-ol](/img/structure/B3015217.png)

